molecular formula C23H19BrN2O2 B11699877 7-bromo-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-bromo-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11699877
M. Wt: 435.3 g/mol
InChI Key: IXSCYYIXORHBJD-UHFFFAOYSA-N
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Description

7-Bromo-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the benzodiazepine core reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylbenzoyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

7-Bromo-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 7-Bromo-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom and the 3-methylbenzoyl group can influence its binding affinity and selectivity for the GABA receptor, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

7-bromo-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19BrN2O2/c1-15-6-5-9-17(12-15)23(28)26-14-21(27)25-20-11-10-18(24)13-19(20)22(26)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,25,27)

InChI Key

IXSCYYIXORHBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br

Origin of Product

United States

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